3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide
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Overview
Description
3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide is a complex organic compound with a unique structure that combines several functional groups, including a thiazole ring, a pyrrole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the construction of the pyrrole ring, and finally, the attachment of the benzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a diverse range of products.
Scientific Research Applications
3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrrole derivatives, such as:
- 3-(4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl)-N-methylbenzamide
- 3-(4-hydroxy-2-imino-3-(4-ethyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl)-N-methylbenzamide
Uniqueness
The uniqueness of 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the phenyl group in the thiazole ring and the hydroxyl group in the pyrrole ring contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-N-methylbenzamide |
InChI |
InChI=1S/C21H18N4O2S/c1-23-20(27)14-8-5-9-15(10-14)25-11-17(26)18(19(25)22)21-24-16(12-28-21)13-6-3-2-4-7-13/h2-10,12,22,26H,11H2,1H3,(H,23,27) |
InChI Key |
CUJFMMDXYIGUKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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